molecular formula C21H27N3S B10926028 1-(1-Benzylpiperidin-4-yl)-3-(2-phenylethyl)thiourea

1-(1-Benzylpiperidin-4-yl)-3-(2-phenylethyl)thiourea

Cat. No.: B10926028
M. Wt: 353.5 g/mol
InChI Key: MLNCBJJFKBNCLC-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a piperidine ring substituted with a benzyl group and a phenethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea typically involves the reaction of 1-benzyl-4-piperidone with phenethylamine in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The benzyl and phenethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide
  • N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide
  • 1-Benzyl-4-piperidone

Comparison: N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea is unique due to the presence of both benzyl and phenethyl groups attached to the thiourea moiety, which may confer distinct chemical and biological properties compared to similar compounds. For instance, N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide and N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide lack the phenethyl group, which could influence their reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C21H27N3S/c25-21(22-14-11-18-7-3-1-4-8-18)23-20-12-15-24(16-13-20)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H2,22,23,25)

InChI Key

MLNCBJJFKBNCLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=S)NCCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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